molecular formula C11H13N5O B1676807 Mpo-IN-28 CAS No. 37836-90-1

Mpo-IN-28

Número de catálogo B1676807
Número CAS: 37836-90-1
Peso molecular: 231.25 g/mol
Clave InChI: ZJBMSSBTCGJZEE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MPO-IN-28, also known as Compound 28, is an inhibitor of myeloperoxidase (MPO) with an IC50 of 44 nM . It is also an adenosine A2B receptor antagonist and a neuropeptide Y-like receptor 7 (NPYLR7) agonist . It has been used as a synthetic intermediate in the synthesis of Gram-positive bacterial DNA polymerase III inhibitors with antibacterial activity .


Molecular Structure Analysis

The molecular formula of this compound is C11H13N5O, and it has a molecular weight of 231.25 .


Chemical Reactions Analysis

This compound is an inhibitor of myeloperoxidase (MPO), a key enzyme involved in the production of reactive oxygen species by phagocytic cells . The reactions of the halogenating and peroxidase cycles of MPO are driven by substrate availability, reaction rates, and redox properties .


Physical And Chemical Properties Analysis

This compound is a solid compound with an off-white to light yellow color . It is soluble in DMSO but insoluble in water and ethanol . It has a molecular weight of 231.25 and a molecular formula of C11H13N5O .

Aplicaciones Científicas De Investigación

Reducción del daño por isquemia cerebral

Mpo-IN-28 tiene aplicaciones potenciales en la reducción del daño por isquemia cerebral. La mieloperoxidasa (MPO), a la que this compound se dirige, es una enzima inflamatoria crítica que desencadena tanto el estrés oxidativo como la neuroinflamación en el proceso patológico de la lesión por isquemia-reperfusión cerebral . Dirigirse a la MPO con inhibidores como this compound puede reducir significativamente la infarto cerebral y mejorar los resultados neurológicos .

Estrés oxidativo y antiinflamatorio

This compound se puede utilizar como un agente anti-estrés oxidativo y antiinflamatorio. La MPO media el estrés oxidativo al promover la producción de especies reactivas de oxígeno (ROS) y especies reactivas de nitrógeno (RNS), modulando las vías de señalización relacionadas con la polarización y la inflamación en la microglía y los neutrófilos . Inhibir la MPO puede atenuar el daño oxidativo y la neuroinflamación en el accidente cerebrovascular isquémico .

Agentes terapéuticos adjuntos para el tratamiento trombolítico

This compound puede servir como un agente terapéutico adjunto para extender la ventana de tratamiento trombolítico. Dirigirse a la MPO podría ser una estrategia prometedora para aliviar la lesión cerebral isquémica .

Regulación inmune

This compound puede afectar las células inmunitarias y las respuestas tisulares en estados homeostáticos y de enfermedad . Puede afectar directa o indirectamente la longevidad, activación y tráfico de neutrófilos en la inflamación .

Inflamación tisular

This compound puede limitar el daño tisular asociado con la inflamación. La MPO está asociada con numerosos trastornos inflamatorios, lo que la convierte en un objetivo atractivo para las terapias destinadas a resolver la inflamación .

Progresión del cáncer

This compound puede influir potencialmente en la progresión del cáncer. La función diversa de la MPO y su asociación con el cáncer la convierten en un objetivo atractivo para las terapias .

Mecanismo De Acción

Target of Action

Mpo-IN-28 is a potent inhibitor of Myeloperoxidase (MPO) . MPO is a heme-containing peroxidase, predominantly expressed in neutrophils and, to a lesser extent, in monocytes . It plays a crucial role in the host-defense system and is involved in various pathological processes, especially diseases characterized by acute or chronic inflammation .

Mode of Action

This compound interacts with MPO in a mechanism-based, irreversible manner . In the presence of hydrogen peroxide (H2O2), this compound inhibits MPO . This inhibition is significant as MPO is known to catalyze the reaction of chloride ions (Cl-) with H2O2 to produce a strong oxidant, hypochlorous acid (HOCl) . By inhibiting MPO, this compound prevents the formation of HOCl, thereby reducing the oxidative stress and inflammation caused by MPO .

Biochemical Pathways

MPO and its derived oxidants are involved in the pathological processes of diseases mainly through the oxidation of biomolecules, which promotes inflammation and oxidative stress . MPO is also involved in the formation of extracellular traps (ETs), which have bactericidal properties . By inhibiting MPO, this compound can potentially affect these biochemical pathways and their downstream effects.

Pharmacokinetics

This compound is rapidly absorbed and plasma concentrations decline slowly with an elimination half-life of approximately 60 hours . Steady-state levels are achieved within 10 days . These pharmacokinetic properties suggest that this compound has a long duration of action, making it suitable for once-daily dosing .

Result of Action

The inhibition of MPO by this compound leads to a reduction in MPO activity . This results in decreased production of HOCl and other free radicals, thereby reducing oxidative stress and inflammation . In addition, this compound has been shown to inhibit the growth of normal human dermal fibroblast (NHDF) at a concentration (IC50) of 17 μM .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the absence of H2O2, there is no inhibition of MPO, highlighting that the action of this compound is dependent on the presence of H2O2 . Furthermore, the overproduction of MPO-derived oxidants, which can occur in diseases characterized by acute or chronic inflammation, can enhance the need for MPO inhibition by this compound .

Safety and Hazards

MPO-IN-28 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is recommended to handle this compound with protective clothing, gloves, and eye/face protection .

Direcciones Futuras

MPO-IN-28 has potential therapeutic applications. For example, it has been suggested that MPO inhibition may represent a novel candidate treatment strategy against MSA-like neurodegeneration acting through its anti-inflammatory and anti-oxidative properties . Additionally, targeting MPO could be a promising strategy for alleviating ischemic brain injury .

Relevant Papers

One paper published on Research Square Print on September 6th, 2022, used this compound . Other papers have discussed the role of myeloperoxidase (MPO) in various contexts .

Propiedades

IUPAC Name

2-(7-methoxy-4-methylquinazolin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-6-8-4-3-7(17-2)5-9(8)15-11(14-6)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBMSSBTCGJZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NC(=N1)N=C(N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mpo-IN-28
Reactant of Route 2
Mpo-IN-28
Reactant of Route 3
Mpo-IN-28
Reactant of Route 4
Mpo-IN-28
Reactant of Route 5
Mpo-IN-28
Reactant of Route 6
Mpo-IN-28

Q & A

Q1: What is the mechanism of action of Mpo-IN-28?

A1: this compound is a specific inhibitor of myeloperoxidase (MPO), an enzyme released by activated neutrophils. While MPO plays a role in the immune response, excessive MPO activity is associated with endothelial glycocalyx (EG) degradation. [] this compound binds to MPO and prevents it from interacting with its substrates, thereby reducing EG shedding. []

Q2: What evidence suggests that this compound could be beneficial in treating COVID-19?

A2: Studies have shown elevated levels of MPO and soluble EG proteins in the plasma of COVID-19 patients, with higher levels correlating with disease severity. [] This suggests that MPO-mediated EG damage may contribute to COVID-19 pathogenesis. In vitro experiments using primary human aortic endothelial cells demonstrated that treating COVID-19 plasma with this compound reduced syndecan-1 shedding, a marker of EG degradation. [] This suggests that MPO inhibition with this compound could protect against EG damage in COVID-19.

Q3: Are there other potential therapeutic applications for this compound?

A3: While the research on this compound in the context of COVID-19 is promising, further investigation is needed to explore its full therapeutic potential. Since MPO is implicated in other inflammatory diseases, this compound might hold promise for treating conditions where excessive MPO activity plays a detrimental role.

  1. Myeloperoxidase inhibition may protect against endothelial glycocalyx shedding induced by COVID-19 plasma.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.